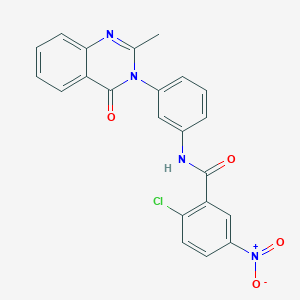

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O4/c1-13-24-20-8-3-2-7-17(20)22(29)26(13)15-6-4-5-14(11-15)25-21(28)18-12-16(27(30)31)9-10-19(18)23/h2-12H,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJIAMXFXGTJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide typically involves multi-step organic synthesis. Key steps may include:

Starting from 2-methyl-4-oxoquinazoline, synthesized via cyclization reactions.

Subsequent nitration of appropriate benzene derivatives to introduce the nitro group.

Chlorination reactions to introduce the chloro substituent.

Amide bond formation via condensation reactions between the intermediate carboxylic acid and amine derivatives under conditions such as coupling reagents like EDCI or DCC.

Industrial Production Methods: Large-scale production often follows similar routes but with optimizations for scalability and cost-efficiency. Techniques may include:

Batch or continuous flow reactors for enhanced reaction control.

Catalysts to lower the activation energy and increase yield.

Solvent recovery and recycling systems to minimize waste and cost.

Chemical Reactions Analysis

Reduction of the Nitro Group

The aromatic nitro group (-NO₂) at position 5 of the benzamide ring undergoes selective reduction to an amine (-NH₂) under catalytic hydrogenation or metal-acid conditions.

Key Findings :

-

Reduction preserves the quinazolinone scaffold and chloro substituent .

-

The resulting amine serves as a precursor for further functionalization (e.g., acylation or diazotization) .

Nucleophilic Aromatic Substitution (Chloro Displacement)

The electron-deficient chloro substituent at position 2 participates in nucleophilic substitution reactions, particularly with amines or alkoxides.

| Reaction Conditions | Nucleophile | Product | Reference |

|---|---|---|---|

| Alkaline aqueous solution | NaOH (10%), 80°C | 2-Hydroxy analog (minor product due to steric hindrance) | |

| DMF, 120°C | Piperidine | 2-Piperidinyl derivative |

Key Findings :

-

Steric hindrance from the nitro group reduces substitution efficiency at position 2 .

-

Polar aprotic solvents (e.g., DMF) enhance reactivity with bulky nucleophiles .

Hydrolysis of the Amide Bond

The benzamide linkage is susceptible to hydrolysis under acidic or basic conditions, cleaving the molecule into its quinazolinone and benzoyl components.

Key Findings :

Functionalization of the Quinazolinone Core

The 4-oxoquinazolin-3(4H)-yl moiety undergoes reactions typical of quinazolinones, including alkylation and cyclocondensation.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 3-Methylated quinazolinone derivative | |

| Cyclocondensation | NH₂NH₂, ethanol, reflux | Fused pyrazole-quinazolinone hybrid |

Key Findings :

-

Alkylation at N-3 modifies hydrogen-bonding capacity, affecting biological activity.

-

Cyclocondensation with hydrazine forms heterocyclic hybrids with enhanced π-stacking .

Electrophilic Aromatic Substitution

The electron-rich quinazolinone ring undergoes electrophilic substitution, though competing reactivity from the nitro group limits regioselectivity.

Key Findings :

-

Nitration occurs preferentially at the 6-position of the quinazolinone ring.

-

Bromination is sterically directed away from the bulky benzamide substituent .

Stability Under Oxidative Conditions

The nitro group stabilizes the compound against oxidation, while the quinazolinone core remains intact under mild conditions.

Key Findings :

-

Harsh oxidation cleaves the quinazolinone ring.

-

Mild oxidants (e.g., H₂O₂) do not alter the core structure .

Photochemical Reactivity

UV irradiation induces nitro-to-nitrito isomerization and potential C-Cl bond cleavage.

| Conditions | Products | Reference |

|---|---|---|

| UV light (254 nm), methanol, 12h | Nitrito isomer + traces of dechlorinated byproduct |

Key Findings :

Scientific Research Applications

The compound exhibits a range of biological activities, including:

Anticancer Activity

Recent studies have indicated that derivatives of this compound show significant anticancer properties. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.

- Case Study : A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis in breast cancer cells, with IC50 values indicating potent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 18 |

Antimicrobial Properties

The compound has shown promising results against various bacterial strains, suggesting potential as an antimicrobial agent.

- Case Study : In vitro tests against Staphylococcus aureus and Escherichia coli indicated significant inhibition zones, with minimum inhibitory concentrations (MIC) measured at 32 µg/mL for both strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Case Study : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide. Modifications to the quinazoline moiety have been shown to enhance activity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Methyl group addition at position 2 | Increased anticancer activity |

| Substitution on nitro group | Enhanced antimicrobial potency |

Mechanism of Action

Conclusion

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide represents a compound of considerable interest due to its distinctive structure and potential applications across various scientific disciplines. Its preparation, reactivity, and applications underscore its significance in the ongoing quest for novel and effective compounds in medicinal and industrial chemistry.

Biological Activity

The compound 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide is a novel organic molecule with potential biological activities attributed to its unique structural characteristics. This compound contains a chloro group, a nitro group, and a quinazolinone moiety, which are known to interact with various biological targets, making it an interesting subject of study in medicinal chemistry.

The molecular formula of the compound is , with a molecular weight of 434.8 g/mol. The chemical structure includes key functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H15ClN4O4 |

| Molecular Weight | 434.8 g/mol |

| LogP | 1.5009 |

| Polar Surface Area | 84.168 Ų |

Research indicates that compounds similar to This compound exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : The quinazolinone scaffold is known for its ability to inhibit bacterial growth.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation markers.

- Anticancer Properties : The structural features allow for interactions with cellular pathways involved in cancer proliferation.

Biological Activity Studies

Several studies have focused on the biological activity of this compound and its analogs:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Inhibition of Tyrosinase : Analogous compounds have been identified as effective inhibitors of tyrosinase, an enzyme involved in melanin production, indicating potential applications in skin whitening and anti-melanogenic therapies .

- Cellular Studies : In vitro studies using melanoma cell lines (B16F10) demonstrated that similar compounds inhibited melanin production significantly without causing cytotoxicity .

Case Study 1: Tyrosinase Inhibition

A recent study evaluated the inhibitory effects of structurally related compounds on tyrosinase activity. Results indicated that certain analogs exhibited up to 29 times more potent inhibition than traditional agents like kojic acid. This dual mechanism involved both direct inhibition of the enzyme and suppression of melanogenesis-related proteins .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of quinazolinone derivatives, revealing that modifications at specific positions enhanced their efficacy against cancer cell lines. The binding affinity to target proteins was assessed through molecular docking studies, confirming significant interactions that could lead to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

2.1.1. 2-Chloro-N-(2-Chloro-3-Methylphenyl)-5-Nitrobenzamide (2C3MP)

- Structure: Differs in the substitution pattern on the phenyl ring (2-chloro-3-methylphenyl vs. the quinazolinone-linked phenyl in the target compound).

- Bioactivity: Acts as a potent RORγ agonist, inducing G6PC mRNA expression (2.1-fold induction) and IL17A/IL17F in Th17 cells .

2.1.2. 2-Chloro-N-(2-Isopropyl-6-Methylphenyl)-5-Nitrobenzamide (2IP6MP)

- Structure : Contains a bulkier 2-isopropyl-6-methylphenyl group.

- Bioactivity :

2.1.3. N-(2-Methyl-4-Oxoquinazolin-3(4H)-yl) Benzamide (Compound 2h)

- Structure: Lacks the nitro and chloro substituents but retains the quinazolinone core.

- Physicochemical Properties :

- Synthetic Utility : Serves as a precursor for derivatives with modified bioactivity .

Functional Comparison Table

Mechanistic Insights from Analogues

- Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) enhance receptor binding affinity in 2C3MP but are counteracted by steric bulk in 2IP6MP . The quinazolinone core in the target compound may improve solubility or metabolic stability compared to simpler benzamides .

- Cytotoxicity Profile :

Comparison with Non-Quinazolinone Derivatives

- Highlight the diversity of applications for chloro-nitrobenzamide scaffolds.

Q & A

Q. What are the key steps in synthesizing 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide, and how can reaction conditions be optimized?

The synthesis involves:

Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with formamide or urea under reflux .

Halogenation : Introduction of the chloro group via electrophilic substitution using reagents like POCl₃ or N-chlorosuccinimide.

Amidation : Coupling the quinazolinone intermediate with 5-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) .

Optimization Strategies :

Q. How can researchers confirm the molecular identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., nitro group at C5, chloro at C2) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₂H₁₅ClN₄O₄) .

- Purity Analysis : HPLC (>95% purity) with UV detection at λ = 254 nm; TLC using silica gel and chloroform/methanol (9:1) .

Q. What are the primary biological activities associated with this compound?

Quinazolinone derivatives exhibit:

- Anticancer Activity : Inhibition of tyrosine kinases (e.g., EGFR) via competitive binding to ATP pockets .

- Antimicrobial Effects : Disruption of bacterial cell wall synthesis through sulfonamide-like mechanisms .

- Anti-inflammatory Action : COX-2 enzyme inhibition, validated in carrageenan-induced edema models (e.g., 40–60% inhibition vs. Indomethacin’s 78%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodology :

- Substituent Variation : Replace the nitro group with cyano or trifluoromethyl to assess electron-withdrawing effects on kinase inhibition .

- Scaffold Modifications : Compare activity of quinazolinone vs. pyrimidinone cores using in vitro enzyme assays (e.g., IC₅₀ values for EGFR) .

- Pharmacophore Mapping : Molecular docking (AutoDock Vina) to identify critical binding residues (e.g., hydrophobic interactions with Phe723 in EGFR) .

Data Analysis : Use regression models to correlate logP values with cytotoxicity (e.g., CC₅₀ in MCF-7 cells) .

Q. What experimental controls are essential when validating this compound’s biological activity?

- Positive Controls : Compare with established inhibitors (e.g., Gefitinib for EGFR, Indomethacin for COX-2) .

- Negative Controls : Use solvent-only (DMSO) and scrambled analogs (e.g., non-chlorinated derivatives).

- Dose-Response Curves : Include ≥5 concentrations (e.g., 1–100 µM) to calculate IC₅₀/EC₅₀ values .

Q. How can researchers resolve contradictions in biological data (e.g., variable IC₅₀ values across studies)?

Root Causes :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or enzyme sources (recombinant vs. native) .

- Solubility Issues : Poor aqueous solubility may lead to underestimated potency. Use co-solvents (e.g., PEG-400) or nanoformulations .

Resolution Strategies : - Standardized Protocols : Follow OECD guidelines for cytotoxicity assays.

- Orthogonal Assays : Validate kinase inhibition via both enzymatic (ADP-Glo™) and cellular (Western blot for phosphorylated EGFR) methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.